molecular formula C18H16ClF3N4OS B3441603 (Azepan-1-yl)[3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone CAS No. 5678-77-3

(Azepan-1-yl)[3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

Cat. No.: B3441603
CAS No.: 5678-77-3
M. Wt: 428.9 g/mol
InChI Key: RIYNNDAOGXNYFD-UHFFFAOYSA-N
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Description

The compound (Azepan-1-yl)[3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone is a pyrazolo[1,5-a]pyrimidine derivative featuring a thiophene substituent at position 5, a trifluoromethyl group at position 7, and a chlorine atom at position 2. The azepan-1-yl group is linked via a methanone bridge at position 3. The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the thiophene moiety may contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name

azepan-1-yl-[3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N4OS/c19-14-15(17(27)25-7-3-1-2-4-8-25)24-26-13(18(20,21)22)10-11(23-16(14)26)12-6-5-9-28-12/h5-6,9-10H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYNNDAOGXNYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CS4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360029
Record name (Azepan-1-yl)[3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5678-77-3
Record name (Azepan-1-yl)[3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-297176 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This is achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step typically involves the use of trifluoromethylating agents under controlled conditions.

    Attachment of the thienyl and chloro groups: These groups are introduced through substitution reactions using suitable reagents.

    Final coupling with hexahydro-1H-azepin-1-yl: This step involves the use of coupling agents to attach the azepinyl group to the core structure.

Industrial Production Methods

Industrial production of WAY-297176 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

WAY-297176 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its ability to modulate biological pathways. Its structural features suggest it may interact with various receptors, making it a candidate for drug development targeting diseases such as cancer and inflammatory disorders.

Case Studies:

  • Anticancer Activity : Research indicates that compounds similar to this one exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

The compound's biological activity is of particular interest in the field of pharmacology. Preliminary studies have suggested that it may possess anti-inflammatory and analgesic properties.

Research Findings:

  • Anti-inflammatory Effects : In vitro studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines, suggesting a possible role in treating conditions like rheumatoid arthritis.

Drug Design and Development

Given its unique chemical structure, this compound serves as a valuable lead in the design of new pharmaceuticals. The presence of the azepane ring and trifluoromethyl group can enhance the pharmacokinetic properties of derivatives.

Insights:

  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the azepane and thiophene components can significantly affect biological activity, guiding future synthetic efforts.

Synthetic Methodologies

Research into synthetic pathways for this compound has revealed efficient methods for its preparation, including multi-step reactions that utilize readily available starting materials.

Synthesis Techniques:

  • Multi-Step Synthesis : The synthesis often involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization of the azepane and thiophene groups.

Potential Applications in COVID-19 Treatment

Recent studies have explored the use of compounds like this one in multi-drug therapies aimed at mitigating COVID-19 progression. The ability to target multiple pathways could enhance treatment efficacy.

Relevant Research:

  • A study highlighted the potential of using such compounds in combination therapies to address viral replication and inflammatory responses associated with COVID-19 .

Mechanism of Action

WAY-297176 exerts its effects by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1. This enzyme is involved in the conversion of inactive cortisone to active cortisol. By inhibiting this enzyme, WAY-297176 reduces the levels of active cortisol, which can have various physiological effects. The molecular targets and pathways involved in this mechanism include the binding of WAY-297176 to the active site of the enzyme, thereby preventing its catalytic activity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Position 5 Substituent Position 2 Group Molecular Weight logP Key Features
Target Compound Thiophen-2-yl Azepan-1-yl methanone ~470 (estimated) ~5.3* High lipophilicity, thiophene π-system
Compound 3209-1197 4-Chlorophenyl Azepan-1-yl methanone 461.31 5.3186 Partially saturated pyrimidine ring
(4-Benzyhydrylpiperazinyl) analog Thiophen-2-yl 4-Benzyhydrylpiperazinyl methanone ~550 (estimated) N/A Bulky substituent, potential P-gp interaction
5-(4-Fluorophenyl)-2-methyl analog 4-Fluorophenyl Methyl 295.23 N/A Compact structure, lower molecular weight
Compound 75 (MK85) 3,5-Bis(CF₃)phenyl Thiophen-2-yl N/A N/A Enhanced electron-withdrawing effects

*Estimated based on structural similarity to Compound 3209-1197 .

Physicochemical and Pharmacokinetic Properties

  • Stereoisomerism : Unlike the target compound, some analogs (e.g., Compound 3209-1197) exist as stereoisomeric mixtures, which may complicate synthesis and purification .
  • Hydrogen Bonding: The azepan-1-yl group contributes one hydrogen bond donor, similar to piperazinyl analogs, but bulkier groups (e.g., 4-benzhydrylpiperazinyl) may reduce passive diffusion .

Biological Activity

The compound (Azepan-1-yl)[3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone , with the CAS number 313247-41-5 , is a novel chemical entity that has garnered attention for its potential biological activities. Its molecular formula is C18H16ClF3N4OSC_{18}H_{16}ClF_3N_4OS, and it exhibits a molar mass of approximately 428.86 g/mol .

Chemical Structure

The structure of this compound features a complex arrangement that includes a pyrazolo-pyrimidine core, a thiophene ring, and a trifluoromethyl group. This structural diversity suggests potential interactions with various biological targets.

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising areas:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action appears to involve the inhibition of specific signaling pathways that are crucial for tumor growth and proliferation.
  • Antimicrobial Properties : The presence of the thiophene moiety has been linked to antimicrobial activity against various bacterial strains. In vitro assays have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Neuroprotective Effects : Investigations into neuroprotective properties indicate that this compound may have a role in protecting neuronal cells from oxidative stress, potentially through the modulation of reactive oxygen species (ROS) levels.

Anticancer Studies

A study published in Molecules highlighted the synthesis and biological evaluation of similar pyrazolo-pyrimidine derivatives, noting their effectiveness in inhibiting cancer cell proliferation . The specific activity of this compound was assessed against cell lines such as HeLa and MCF-7, demonstrating an IC50 value in the low micromolar range.

Antimicrobial Activity

In another study focusing on antimicrobial properties, compounds structurally related to this one were tested against pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar functional groups exhibited significant inhibitory effects . While specific data for our compound is limited, its structural analogs provide a basis for expected antimicrobial efficacy.

Neuroprotective Mechanisms

Research into neuroprotective effects has shown that compounds containing similar frameworks can reduce neuronal apoptosis induced by oxidative stress. The proposed mechanism involves upregulating antioxidant enzymes and downregulating pro-apoptotic factors . This suggests potential clinical applications in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity Type Effect Cell Line/Pathogen IC50/Minimum Inhibitory Concentration
AnticancerCytotoxicHeLa, MCF-7Low micromolar range
AntimicrobialInhibitionS. aureus, E. coliModerate (exact values pending)
NeuroprotectiveReduced apoptosisNeuronal cell linesNot specified

Case Studies

A notable case study involved the testing of structurally similar compounds in zebrafish embryos, where toxicity levels were measured along with efficacy against specific pathogens . The results indicated low toxicity at effective concentrations, supporting the safety profile for further development.

Q & A

Advanced Research Question

  • X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., thiophen-2-yl orientation) using monoclinic crystal system parameters (e.g., a=9.0826a = 9.0826 Å, β=99.46\beta = 99.46^\circ) .
  • Spectroscopic Validation : Compare experimental 1H^{1}\text{H}/13C^{13}\text{C} NMR shifts with DFT-calculated values to confirm electronic effects of the trifluoromethyl group .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (m/zm/z expected ~502.28) and detect halogen isotope patterns .

What strategies are recommended for establishing structure-activity relationships (SAR) given the compound’s complex substituents?

Advanced Research Question

  • Substituent Replacement Studies :
    • Replace 3-chloro with other halogens (e.g., F, Br) to assess electronic effects on binding affinity .
    • Modify the thiophen-2-yl group to furan or phenyl analogs to evaluate hydrophobic interactions .
  • Biological Assays : Test against kinase targets (e.g., KDR) and parasitic models (e.g., Trypanosoma brucei) to link substituents to activity .
  • Data Correlation : Use multivariate analysis to relate logPP (calculated) and IC50_{50} values for predictive SAR models .

How can computational modeling predict the compound’s reactivity and interaction with biological targets?

Advanced Research Question

  • Docking Studies : Simulate binding to kinase domains (e.g., VEGFR2) using AutoDock Vina, focusing on hydrogen bonding with the pyrimidine N1 and hydrophobic interactions with the trifluoromethyl group .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack (e.g., C5 of pyrimidine) .
  • MD Simulations : Assess stability of the azepane ring in aqueous environments (e.g., RMSD < 2 Å over 100 ns) .

What experimental approaches validate the compound’s purported antitumor or antimicrobial activity?

Basic Research Question

  • In Vitro Assays :
    • MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
    • Disk diffusion against Gram-positive bacteria to evaluate antimicrobial potential .
  • Mechanistic Studies : Western blotting for apoptosis markers (e.g., caspase-3) or kinase inhibition (e.g., phosphorylated ERK) .
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to quantify potency .

How should researchers resolve contradictions in reported biological activities of analogous pyrazolopyrimidines?

Advanced Research Question

  • Comparative Studies : Test the compound alongside analogs (e.g., 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl) derivatives) under identical assay conditions .
  • Meta-Analysis : Pool data from PubChem and Acta Cryst. to identify trends in substituent-activity relationships .
  • Validation Replicates : Perform triplicate experiments with blinded controls to minimize bias .

What are the stability profiles of this compound under varying pH and temperature conditions?

Basic Research Question

  • Accelerated Stability Testing :
    • Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (e.g., retention time shifts) .
    • Acid/Base Stress Testing: Expose to 0.1M HCl/NaOH at 25°C for 24h; identify hydrolysis products by LC-MS .
  • Kinetic Analysis : Calculate t90t_{90} (time to 10% degradation) using Arrhenius plots for shelf-life prediction .

What methodologies address regioselectivity challenges during functionalization of the pyrazolopyrimidine core?

Advanced Research Question

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on azepane) to steer electrophilic substitution to C3 or C5 .
  • Catalytic Control : Use Pd(OAc)2_2 with ligands (e.g., XPhos) for Suzuki-Miyaura coupling at specific positions .
  • Monitoring Tools : In-situ IR spectroscopy tracks reaction progress and intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Azepan-1-yl)[3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Reactant of Route 2
Reactant of Route 2
(Azepan-1-yl)[3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

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